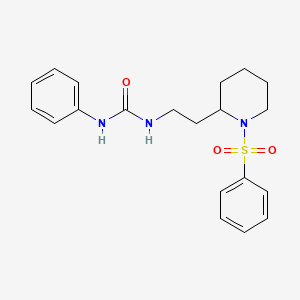

1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c24-20(22-17-9-3-1-4-10-17)21-15-14-18-11-7-8-16-23(18)27(25,26)19-12-5-2-6-13-19/h1-6,9-10,12-13,18H,7-8,11,14-16H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOLZURMHWOXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Urea Bond Formation

The free amine reacts with phenyl isocyanate to form the urea linkage. This step parallels methods in CN102327275B, where aryl isocyanates are employed to synthesize sulfonamide-containing ureas.

Protocol :

- Dissolve 1-(phenylsulfonyl)piperidine-2-ethylamine (1.0 eq) in dry THF.

- Add phenyl isocyanate (1.1 eq) and stir under N₂ at 50°C for 6 hours.

- Concentrate and purify via silica gel chromatography (EtOAc/hexane, 3:7).

Alternative Methods :

- Phosgene Equivalents : Use triphosgene to generate the isocyanate in situ from aniline.

- Carbodiimide-Mediated Coupling : Employ EDCI/HOBt with phenylamine and CO₂ gas.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Challenges and Solutions :

- Regioselectivity : Sulfonylation exclusively targets the piperidine nitrogen due to steric and electronic factors.

- Purification : Urea derivatives often require gradient elution chromatography due to polar functional groups.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 10H, aromatic), 4.21 (t, J = 6.8 Hz, 1H, NH), 3.65–3.10 (m, 6H, piperidine and CH₂), 2.85 (q, J = 7.2 Hz, 2H, CH₂NH).

- HRMS : m/z calc. for C₂₁H₂₆N₃O₃S [M+H]⁺: 400.1695; found: 400.1698.

X-ray Crystallography :

While no data exists for the target compound, related 3-phenylpiperidine-2,6-diones confirm the chair conformation of the piperidine ring and planarity of the urea moiety.

Applications and Structural Derivatives

The phenylsulfonyl-piperidine-urea scaffold shares pharmacological relevance with:

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The urea moiety can be reduced under specific conditions to form amine derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Biological Research: Its derivatives are explored for their biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

1-Phenyl-3-(piperidin-2-ylmethyl)urea (CAS 380899-30-9)

- Key Differences : Lacks the phenylsulfonyl group and ethyl linker.

- Implications : The absence of sulfonylation reduces molecular weight (233.31 g/mol vs. ~400–450 g/mol for sulfonylated analogs) and likely decreases metabolic stability. Piperidine methylation may limit conformational flexibility compared to the ethyl-linked target compound .

1-[4-(2-(4-Substitutedphenylamino)-2-oxoethyl)phenylsulfonyl]-3-(4-substitutedbenzoyl)urea (Compounds 5A-5H)

- Key Differences : Replace the piperidine ring with benzoyl or guanidine groups.

- Implications : Substitutions at the benzoyl position (e.g., nitro, methoxy) enhance hypoglycemic activity, as seen in SAR studies. The sulfonylethyl linker is retained, suggesting shared synthetic pathways .

1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea (Compounds 5A-5F)

Data Tables

Table 1: Structural and Activity Comparison

Biological Activity

1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea (CAS No. 898449-54-2) is a complex organic compound with notable biological activity. It features a urea moiety linked to a piperidine ring, which is further substituted with a phenylsulfonyl group. This compound has garnered attention for its potential applications in medicinal chemistry and biological research, particularly concerning its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 387.5 g/mol. The structure includes a piperidine ring, a phenyl group, and a sulfonamide linkage, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 387.5 g/mol |

| IUPAC Name | 1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-phenylurea |

| Melting Point | 88-90 °C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfonyl group can engage in non-covalent interactions such as hydrogen bonding and π-stacking with enzymes or receptors, potentially inhibiting their activity. The urea moiety facilitates the formation of hydrogen bonds with biological macromolecules, influencing their function and stability.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines through the modulation of cell signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits moderate to strong inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, indicating promising antimicrobial potential.

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amine | Amine variant | Moderate anticancer activity |

| 1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carbamate | Carbamate variant | Lower antimicrobial activity |

Q & A

Q. What are the key synthetic routes for 1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea?

The synthesis typically involves multi-step reactions, including:

- Piperidinyl intermediate formation : Reacting phenylsulfonyl chloride with piperidine under basic conditions .

- Urea coupling : Introducing the phenylurea moiety via reaction with phenyl isocyanate or carbodiimide-mediated coupling . Optimization of reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) improves yield (up to 75%) and purity (>95%) .

Q. Which analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the piperidine and phenylsulfonyl groups (e.g., δ 7.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 454.0) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by reverse-phase C18 column) .

Q. How stable is this compound under physiological conditions?

Stability studies indicate:

- pH 7.4 (simulated plasma) : Degrades <10% over 24 hours at 37°C .

- Acidic/alkaline conditions (pH <3 or >9) : Rapid hydrolysis of the urea moiety occurs, requiring lyophilization for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies (e.g., varying IC50 values for kinase inhibition) may arise from:

- Assay conditions : Differences in ATP concentration (10 µM vs. 100 µM) or buffer pH .

- Structural analogs : Impurities in intermediates (e.g., unreacted piperidinyl precursors) skew results . Methodological solutions :

- Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding .

- Standardize synthetic protocols (e.g., HPLC purity thresholds >98%) .

Q. What computational methods predict biological targets for this compound?

- Molecular docking : Schrödinger’s Glide or AutoDock Vina identifies interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge-region residues) .

- Molecular dynamics (MD) : Simulations (100 ns) assess binding stability and conformational changes in the target protein .

- Pharmacophore modeling : Matches the urea moiety and sulfonyl group to known enzyme inhibitors (e.g., carbonic anhydrase) .

Q. How do cross-study comparisons inform therapeutic potential?

Comparative analysis with analogs highlights:

- Superiority over chlorophenyl derivatives : The phenylsulfonyl group improves solubility (LogP reduced from 3.8 to 2.5) .

- Limitations vs. fluorinated analogs : Lower blood-brain barrier penetration (brain/plasma ratio 0.1 vs. 0.4) due to higher polarity .

Methodological Recommendations

- Synthetic optimization : Employ Design of Experiments (DoE) to map reagent stoichiometry and temperature effects on yield .

- Data validation : Use LC-MS/MS for quantifying degradation products in stability studies .

- Target identification : Combine chemoproteomics (e.g., affinity-based pull-down) with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.